2-Azido-4-ethoxy-6-(piperidin-1-yl)-1,3,5-triazine
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Overview
Description
2-Azido-4-ethoxy-6-piperidino-1,3,5-triazine is a heterocyclic compound belonging to the triazine family Triazines are known for their diverse biological activities and applications in various fields such as medicine, agriculture, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-azido-4-ethoxy-6-piperidino-1,3,5-triazine typically involves the nucleophilic substitution of cyanuric chloride with appropriate nucleophiles. The general synthetic route includes:
Step 1: Reaction of cyanuric chloride with sodium ethoxide to form 2-chloro-4-ethoxy-6-chloro-1,3,5-triazine.
Step 2: Substitution of the remaining chlorine atoms with piperidine and sodium azide to yield the final product.
The reaction conditions often involve the use of solvents like acetonitrile or dimethylformamide (DMF) and are carried out at ambient temperature .
Industrial Production Methods
Industrial production methods for triazine derivatives, including 2-azido-4-ethoxy-6-piperidino-1,3,5-triazine, often utilize continuous flow reactors to enhance reaction efficiency and yield. These methods may involve microwave-assisted synthesis or solid-phase synthesis to achieve high purity and scalability .
Chemical Reactions Analysis
Types of Reactions
2-Azido-4-ethoxy-6-piperidino-1,3,5-triazine undergoes various chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions.
Cycloaddition Reactions: The azido group can undergo [3+2] cycloaddition reactions with alkynes to form triazoles.
Reduction Reactions: The azido group can be reduced to an amine using reducing agents like hydrogen gas or lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium azide, piperidine, and sodium ethoxide in solvents like acetonitrile or DMF.
Cycloaddition: Alkynes and copper catalysts under mild conditions.
Reduction: Hydrogen gas or lithium aluminum hydride in solvents like ethanol or tetrahydrofuran (THF).
Major Products Formed
Triazoles: Formed from cycloaddition reactions.
Amines: Formed from reduction reactions.
Scientific Research Applications
2-Azido-4-ethoxy-6-piperidino-1,3,5-triazine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a precursor for drug development, particularly in designing molecules with enhanced biological activity.
Industry: Utilized in the development of advanced materials, including polymers and coatings .
Mechanism of Action
The mechanism of action of 2-azido-4-ethoxy-6-piperidino-1,3,5-triazine involves its interaction with biological targets through its functional groups. The azido group can participate in bioorthogonal reactions, making it useful for labeling and tracking biomolecules. The piperidino group can enhance the compound’s binding affinity to specific receptors or enzymes, thereby modulating their activity .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-4-ethoxy-6-piperidino-1,3,5-triazine
- 2-Amino-4-ethoxy-6-piperidino-1,3,5-triazine
- 2-Azido-4-methoxy-6-piperidino-1,3,5-triazine
Uniqueness
2-Azido-4-ethoxy-6-piperidino-1,3,5-triazine is unique due to the presence of the azido group, which imparts distinct reactivity and potential for bioorthogonal chemistry. This makes it a valuable compound for applications requiring specific and selective chemical modifications .
Properties
Molecular Formula |
C10H15N7O |
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Molecular Weight |
249.27 g/mol |
IUPAC Name |
2-azido-4-ethoxy-6-piperidin-1-yl-1,3,5-triazine |
InChI |
InChI=1S/C10H15N7O/c1-2-18-10-13-8(15-16-11)12-9(14-10)17-6-4-3-5-7-17/h2-7H2,1H3 |
InChI Key |
SUVXWLDZKGGAJK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=NC(=NC(=N1)N2CCCCC2)N=[N+]=[N-] |
Origin of Product |
United States |
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